

(4-Methylpyridin-3-yl)methanamine dihydrochloride spectroscopic data (NMR, IR, MS).

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(4-Methylpyridin-3-yl)methanamine dihydrochloride
Cat. No.:	B6337691

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **(4-Methylpyridin-3-yl)methanamine Dihydrochloride**

Introduction

(4-Methylpyridin-3-yl)methanamine is a substituted pyridine derivative that serves as a valuable building block in synthetic organic and medicinal chemistry.^[1] Its structural analogue, 3-aminomethyl-4-methylpyridine, highlights its utility in creating more complex molecules with potential biological activity.^[2] The compound is typically handled as its dihydrochloride salt to improve stability and solubility in polar solvents. For researchers in drug discovery and materials science, unambiguous structural confirmation and purity assessment are paramount. This guide provides a detailed examination of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize **(4-Methylpyridin-3-yl)methanamine dihydrochloride**. As a Senior Application Scientist, this document is structured to not only present the data but also to explain the causality behind the experimental choices and interpretation, ensuring scientific integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. For **(4-Methylpyridin-3-yl)methanamine dihydrochloride**, both ^1H and ^{13}C NMR provide critical information about the proton and carbon environments, respectively. The presence of two hydrochloride moieties results in protonation of both the pyridine ring nitrogen and the primary amine, significantly influencing the electronic environment and, consequently, the chemical shifts observed.[3][4]

Expertise in Action: Causality Behind Experimental Choices

- Solvent Selection: The dihydrochloride salt is insoluble in nonpolar solvents like chloroform-d (CDCl_3). Therefore, polar, protic deuterated solvents such as Deuterium Oxide (D_2O) or polar aprotic solvents like DMSO-d₆ are required. D_2O is an excellent choice for solubilizing the salt; however, the acidic N-H and N⁺-H protons will rapidly exchange with deuterium, causing their signals to disappear from the ^1H NMR spectrum. DMSO-d₆, on the other hand, will typically allow for the observation of these exchangeable protons, providing a more complete picture of the structure.
- Internal Standard: Tetramethylsilane (TMS) is the standard reference for ^1H and ^{13}C NMR but is insoluble in D_2O . In such cases, a water-soluble standard like 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (TSP) is used.

Experimental Protocol: NMR Analysis

- Sample Preparation (DMSO-d₆):
 - Accurately weigh 5-10 mg of **(4-Methylpyridin-3-yl)methanamine dihydrochloride**.
 - Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
 - Cap the tube and gently agitate until the sample is fully dissolved. A brief sonication may aid dissolution.
- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher for optimal resolution.

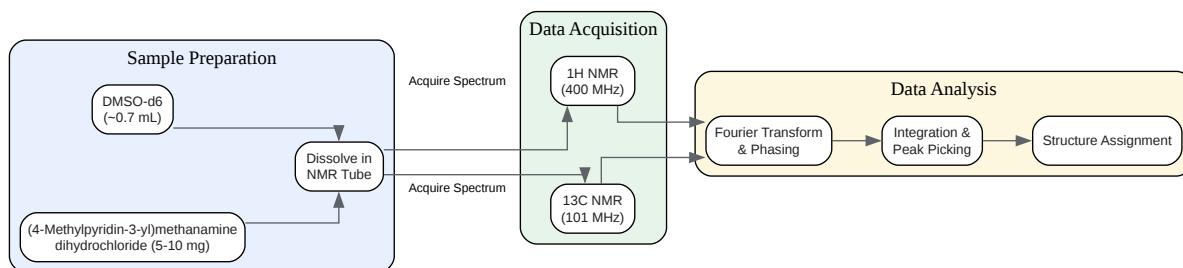
- Pulse Program: Standard single-pulse acquisition.
- Number of Scans: 16-64 scans, depending on concentration.
- Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Spectrometer: 101 MHz (corresponding to a 400 MHz ^1H instrument).
 - Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
 - Number of Scans: 1024-4096 scans, as ^{13}C has a low natural abundance.
 - Relaxation Delay: 2 seconds.

Data Interpretation and Predicted Spectra

The protonation of both nitrogen atoms causes a significant downfield shift of all proton and carbon signals compared to the free base, due to the deshielding effect of the positive charges. [3][5]

^1H NMR Predicted Data (in DMSO-d₆):

- Aromatic Protons: The pyridine ring protons are expected to be significantly deshielded. The proton at C2 will likely appear as a singlet or a narrow doublet, while the protons at C5 and C6 will appear as doublets due to coupling.
- Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing -NH₃⁺ group and the pyridinium ring, causing them to appear as a singlet around 4.0-4.5 ppm.
- Methyl Protons (-CH₃): This group will appear as a sharp singlet, shifted slightly downfield compared to neutral picolines.
- Exchangeable Protons (-NH₃⁺ and N^{+-H}): These will appear as broad singlets. Their chemical shifts can be highly variable and dependent on concentration and residual water in the solvent.


¹³C NMR Predicted Data (in DMSO-d₆):

- The molecule is asymmetric, so seven distinct carbon signals are expected.
- Aromatic Carbons: Pyridine ring carbons typically appear between 120-150 ppm. The positive charge on the nitrogen will shift these signals downfield.
- Methylene Carbon (-CH₂-): Expected in the 35-45 ppm region.
- Methyl Carbon (-CH₃): Expected in the 15-25 ppm region.

Data Summary Table

Assignment	Predicted ¹ H Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted ¹³ C Chemical Shift (δ, ppm)
H-2	~8.8 - 9.0	s	~148 - 152
H-5	~8.0 - 8.2	d	~125 - 128
H-6	~8.6 - 8.8	d	~145 - 148
-CH ₂ -	~4.1 - 4.3	s	~38 - 42
-CH ₃	~2.5 - 2.7	s	~18 - 22
Py-N ⁺ -H	Broad	s (exchangeable)	C-3: ~135-138, C-4: ~155-158
-NH ₃ ⁺	Broad	s (exchangeable)	

Visualization: NMR Characterization Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for NMR analysis of the title compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For **(4-Methylpyridin-3-yl)methanamine dihydrochloride**, IR spectroscopy is particularly useful for confirming the presence of the ammonium (-NH₃⁺) and pyridinium (N⁺-H) groups, as well as the aromatic ring and alkyl moieties.

Expertise in Action: Causality Behind Experimental Choices

- Sample Preparation: As a solid, hygroscopic salt, the sample must be prepared carefully to avoid moisture, which can obscure the N-H stretching region.[6][7]
 - KBr Pellet: This is the preferred method for high-quality spectra of solid samples.[6][8] The sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent pellet. This minimizes light scattering and produces sharp, well-defined peaks.
 - Nujol Mull: An alternative where the finely ground solid is mixed with mineral oil (Nujol) to form a paste.[8] This is faster but the Nujol itself has C-H absorption bands that can

interfere with the spectrum.

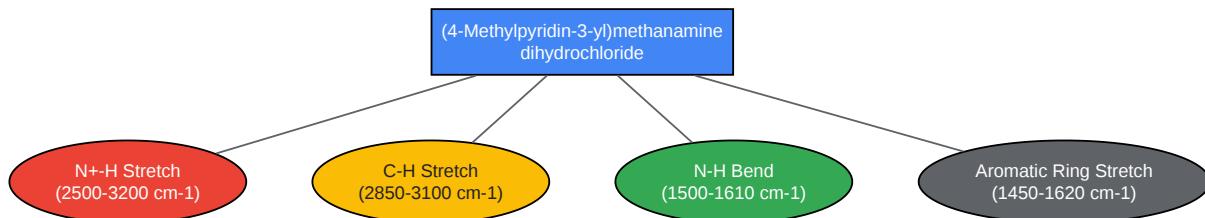
- Attenuated Total Reflectance (ATR): ATR is a modern, rapid technique requiring minimal sample preparation. The solid is simply pressed against a high-refractive-index crystal (like diamond or ZnSe).[8] This is excellent for hygroscopic samples.

Experimental Protocol: KBr Pellet Method

- Preparation: Gently grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar. Work quickly to minimize moisture absorption.[7]
- Pressing: Transfer the fine powder to a pellet press die.
- Evacuation: Briefly apply a vacuum to the die to remove trapped air.
- Compression: Apply pressure (typically 8-10 metric tons) for several minutes to form a transparent or translucent pellet.
- Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty sample chamber should be collected first.

Data Interpretation and Predicted Spectrum

The IR spectrum will be dominated by absorptions from the charged amine and pyridinium groups.


- N-H Stretching: A very broad and strong absorption band is expected between $2500\text{-}3200\text{ cm}^{-1}$. This is characteristic of the $\text{N}^+\text{-H}$ stretches in both the pyridinium ring and the ammonium group ($-\text{NH}_3^+$). The broadness is due to extensive hydrogen bonding in the solid state.
- C-H Stretching: Aromatic C-H stretches will appear as weaker bands just above 3000 cm^{-1} , while aliphatic C-H stretches (from $-\text{CH}_2-$ and $-\text{CH}_3$) will be just below 3000 cm^{-1} .
- N-H Bending: The asymmetric and symmetric bending vibrations of the $-\text{NH}_3^+$ group are expected in the $1600\text{-}1500\text{ cm}^{-1}$ region.

- C=C and C=N Stretching: Aromatic ring stretching vibrations will appear as a series of sharp bands in the 1620-1450 cm⁻¹ region.

Data Summary Table

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
N ⁺ -H Stretch (Ammonium & Pyridinium)	2500 - 3200	Strong, Very Broad
Aromatic C-H Stretch	3000 - 3100	Medium-Weak
Aliphatic C-H Stretch	2850 - 2980	Medium
N-H Asymmetric Bend (-NH ₃ ⁺)	~1610	Medium-Strong
Aromatic C=C, C=N Stretch	1620, 1580, 1500, 1450	Medium-Strong, Sharp
N-H Symmetric Bend (-NH ₃ ⁺)	~1500	Medium

Visualization: Key IR Vibrational Modes

[Click to download full resolution via product page](#)

Caption: Key vibrational modes for the title compound.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the exact molecular weight of a compound, serving as a final confirmation of its identity. For a pre-charged, non-volatile salt like **(4-Methylpyridin-3-**

yl)methanamine dihydrochloride, electrospray ionization (ESI) is the ideal technique.

Expertise in Action: Causality Behind Experimental Choices

- Ionization Technique: ESI is a soft ionization method perfect for polar and ionic compounds. [9][10] It transfers ions from a solution phase into the gas phase with minimal fragmentation. When the dihydrochloride salt is dissolved, the cationic species is already present. In the positive ion mode ESI (+ESI), the mass spectrometer will detect the cation corresponding to the protonated free base $[C_7H_{10}N_2 + H]^+$. The two chloride counter-ions will not be observed in the positive ion spectrum.
- Solvent System: A typical solvent system for ESI is a mixture of water and a volatile organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to ensure complete protonation and improve signal intensity.[11]

Experimental Protocol: ESI-MS

- Sample Preparation: Prepare a dilute solution (~10-100 $\mu\text{g/mL}$) of the compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L/min}$).
- MS Acquisition (+ESI Mode):
 - Capillary Voltage: +3 to +5 kV.
 - Source Temperature: 100-150 °C.
 - Scan Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 50-300.

Data Interpretation and Predicted Spectrum

- Molecular Ion: The free base, (4-Methylpyridin-3-yl)methanamine ($C_7H_{10}N_2$), has a monoisotopic mass of 122.0844 g/mol. The primary ion observed in +ESI-MS will be the protonated molecule, $[M+H]^+$.

- Expected m/z: $122.0844 + 1.0078$ (mass of H^+) = 123.0922
- Other Ions: Depending on the concentration and source conditions, sodium adducts $[\text{M}+\text{Na}]^+$ ($\text{m/z} \sim 145.07$) or proton-bound dimers $[\text{2M}+\text{H}]^+$ ($\text{m/z} \sim 245.18$) may also be observed at lower intensities.^[9]
- Tandem MS (MS/MS): To further confirm the structure, the $[\text{M}+\text{H}]^+$ ion (m/z 123.1) can be isolated and fragmented. A characteristic fragmentation would be the loss of ammonia (NH_3), leading to a fragment ion at $\text{m/z} \sim 106.1$.

Data Summary Table

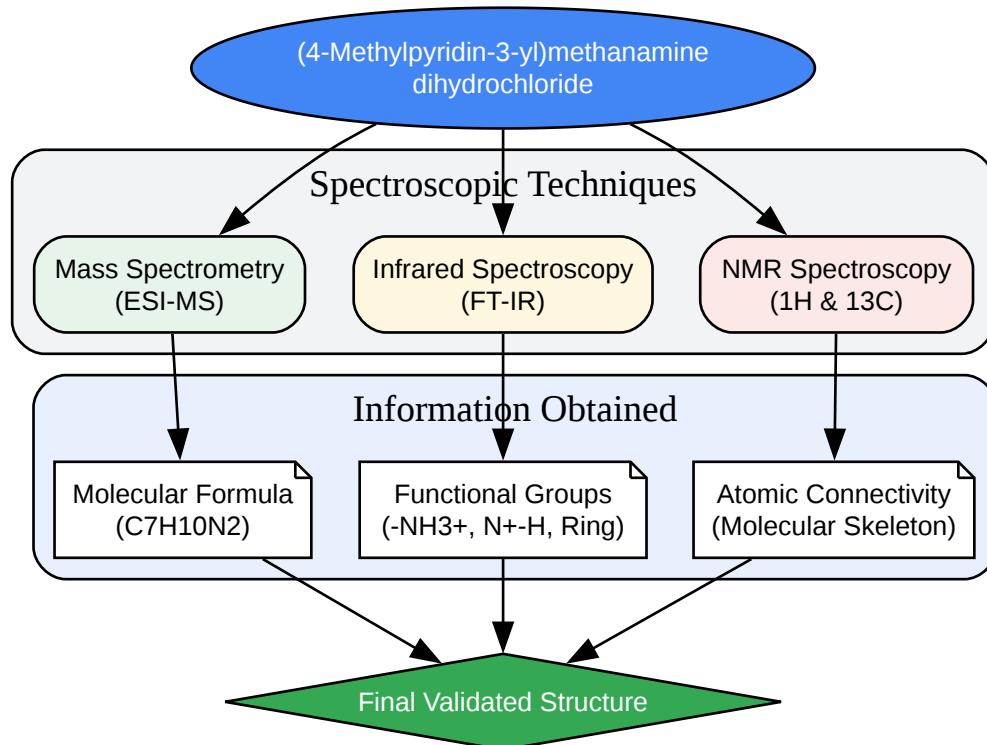
Ion Species	Formula	Charge	Calculated Monoisotopic m/z
Protonated Molecule	$[\text{C}_7\text{H}_{11}\text{N}_2]^+$	+1	123.0922
Sodium Adduct	$[\text{C}_7\text{H}_{10}\text{N}_2\text{Na}]^+$	+1	145.0741

Visualization: Mass Spectrometry Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for ESI-MS analysis.

Integrated Spectroscopic Analysis: A Self-Validating System


No single technique provides a complete structural picture. The true power of spectroscopic characterization lies in the integration of data from NMR, IR, and MS. Each protocol acts as a self-validating system when combined.

- MS confirms the molecular formula (via accurate mass of the $[\text{M}+\text{H}]^+$ ion).
- IR confirms the presence of key functional groups (ammonium, pyridinium, aromatic ring).

- NMR provides the detailed atomic connectivity, showing exactly how the atoms are arranged to form the molecular skeleton.

This integrated approach ensures the highest level of trustworthiness and scientific rigor in compound characterization.

Visualization: Overall Characterization Strategy

[Click to download full resolution via product page](#)

Caption: Integrated workflow for structural validation.

Conclusion

The comprehensive spectroscopic characterization of **(4-Methylpyridin-3-yl)methanamine dihydrochloride** is essential for its application in research and development. Through the strategic application of NMR, IR, and Mass Spectrometry, a complete and unambiguous structural profile can be established. This guide outlines the theoretical basis, practical protocols, and expert interpretation required for each technique. By integrating the data from these orthogonal methods, researchers can ensure the identity, purity, and structural integrity of this important chemical building block with the highest degree of confidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (4-Methylpyridin-3-YL)methanamine | 1443-42-1 [smolecule.com]
- 2. (4-methylpyridin-3-yl)methanamine | CAS#:1443-42-1 | Chemsr [chemsrc.com]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. jascoinc.com [jascoinc.com]
- 9. A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(4-Methylpyridin-3-yl)methanamine dihydrochloride spectroscopic data (NMR, IR, MS).]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6337691#4-methylpyridin-3-yl-methanamine-dihydrochloride-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com